molecular formula C9H9NO B8614780 Isoquinoline, 3,4-dihydro-, 2-oxide CAS No. 65194-03-8

Isoquinoline, 3,4-dihydro-, 2-oxide

Cat. No. B8614780
M. Wt: 147.17 g/mol
InChI Key: AXQPWUAAOXVGOR-UHFFFAOYSA-N
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Patent
US04596874

Procedure details

A magnetic stirrer was placed in a 300-ml eggplant-type flask, followed by an addition of sodium tungstate (0.33 g, 1.0 mmol). The internal atmosphere was replaced with nitrogen. Thereafter, methanol (200 ml) and 1,2,3,4-tetrahydroisoquinoline (6.65 g, 50.0 mmol) were added successively. To the resulting mixed solution, a 30% solution of hydrogen peroxide in water (17.0 g, 150.0 mmol) was added dropwise with stirring at 0° C. in the course of 30 minutes. After stirring the mixture at room temperature for 3 hours, the solvent was driven off under reduced pressures. The residue was taken up in methylene chloride (100 ml) and then washed twice with saturated saline (30 ml). The organic phase was separated and then dried with anhydrous magnesium sulfate. The solvent was driven off under reduced pressures, thereby obtaining an yellowish oily product. The oily product was subjected to silica gel column chromatography. The column as eluted with acetone to obtain 3,4-dihydroisoquinoline-2-oxide as a nitrone (6.54 g, 89 %).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
sodium tungstate
Quantity
0.33 g
Type
catalyst
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
C[OH:2].[CH2:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5][NH:4]1.OO.O>C(Cl)Cl.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5][N+:4]=1[O-:2] |f:5.6.7|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
6.65 g
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
17 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
sodium tungstate
Quantity
0.33 g
Type
catalyst
Smiles
[O-][W](=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C. in the course of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A magnetic stirrer was placed in a 300-ml eggplant-type flask
ADDITION
Type
ADDITION
Details
To the resulting mixed solution
STIRRING
Type
STIRRING
Details
After stirring the mixture at room temperature for 3 hours
Duration
3 h
WASH
Type
WASH
Details
washed twice with saturated saline (30 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
obtaining an yellowish oily product
WASH
Type
WASH
Details
The column as eluted with acetone

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=[N+](CCC2=CC=CC=C12)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.54 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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